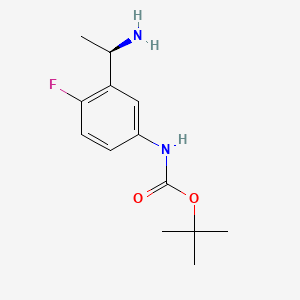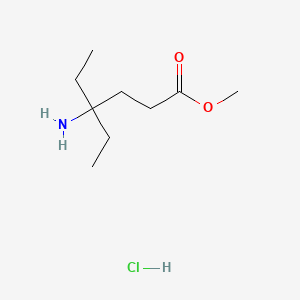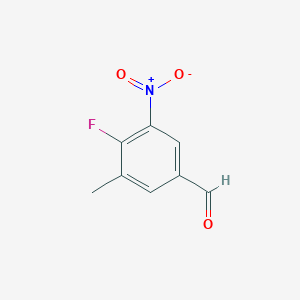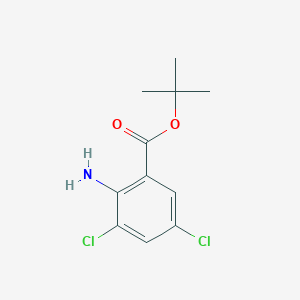
Tert-butyl 2-amino-3,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl 2-amino-3,5-dichlorobenzoate typically involves the esterification of 2-amino-3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-amino-3,5-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Scientific Research Applications
Tert-butyl 2-amino-3,5-dichlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 2-amino-3,5-dichlorobenzoate can be compared with other similar compounds, such as:
Tert-butyl 2-amino-4,6-dichlorobenzoate: Similar in structure but with different substitution patterns on the benzene ring.
Tert-butyl 2-amino-3,5-dibromobenzoate: Similar in structure but with bromine atoms instead of chlorine atoms.
Tert-butyl 2-amino-3,5-difluorobenzoate: Similar in structure but with fluorine atoms instead of chlorine atoms.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature of the substituents on the benzene ring.
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
tert-butyl 2-amino-3,5-dichlorobenzoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,14H2,1-3H3 |
InChI Key |
FXDFCYFXZMGVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


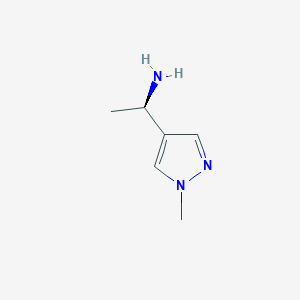
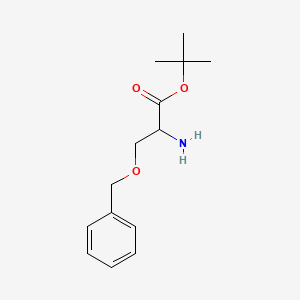
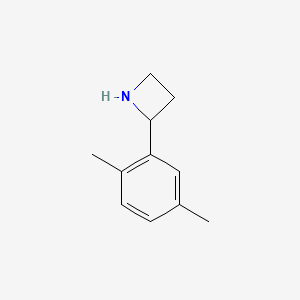

![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)
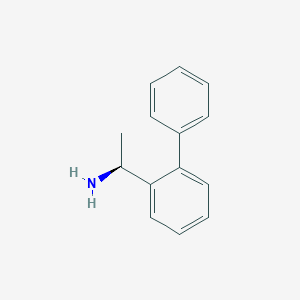
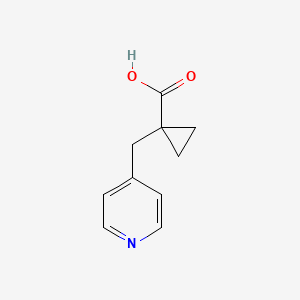
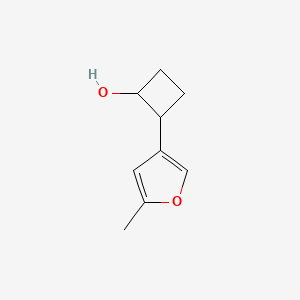
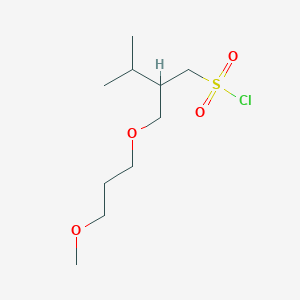
![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)

